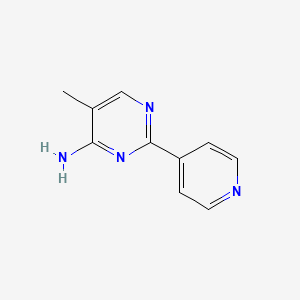

5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine

Description

Properties

CAS No. |

61310-36-9 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methyl-2-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

OZQWBFMYEFXYRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation-Amination Pathway

The Al₂O₃-catalyzed reaction in US6365740B1 proceeds via nucleophilic substitution, where ammonia displaces the methoxy group at the 5-position of the pyrimidine. The Lewis acid catalyst polarizes the C–O bond, facilitating NH₃ attack. Competing hydrolysis to 5-hydroxymethyl derivatives is mitigated by maintaining anhydrous conditions.

Reductive Amination Dynamics

In the NaBH₃CN-mediated route, the aldehyde moiety at position 4 condenses with NH₄Cl to form an imine intermediate, which is rapidly reduced to the amine. Over-reduction to secondary amines is prevented by stoichiometric control of NaBH₃CN and the use of FeSO₄ to sequester excess cyanide.

Scalability and Industrial Considerations

Large-scale synthesis favors the catalytic amination route due to its reliance on inexpensive NH₃ and recyclable Al₂O₃ catalysts. US6365740B1 reports pilot-scale batches (1.25 kg) with consistent yields of 80–83%, underscoring its industrial viability. Conversely, the Suzuki coupling method, while high-yielding, incurs higher costs from palladium catalysts and boronic acid reagents, making it more suitable for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

Reduction: Sodium and ammonium chloride in ethanol.

Substitution: Trimethylsilyl cyanide in the presence of triethylamine and acetonitrile.

Major Products

The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted pyridine/pyrimidine compounds .

Scientific Research Applications

5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Physicochemical Properties

Biological Activity

5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H10N4, featuring a pyrimidine ring substituted with a methyl group and a pyridine moiety. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Inhibition of Enzymes

this compound has been shown to inhibit specific enzymes involved in critical biological processes. For instance, it interacts with collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis, which is vital in conditions characterized by fibrosis.

Cellular Effects

In vitro studies indicate that this compound can significantly reduce the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, suggesting its potential utility in treating fibrotic diseases. The compound's effects vary based on dosage; lower doses are effective without significant adverse effects, while higher doses may lead to toxicity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits collagen prolyl 4-hydroxylases | |

| Cell Line Impact | Reduces COL1A1 expression in hepatic stellate cells | |

| Dosage Effects | Effective at lower doses; toxicity at higher doses | |

| Metabolic Pathways | Metabolized primarily in the liver | |

| Transport Mechanisms | Interacts with transporters for cellular uptake |

Study 1: Fibrosis Treatment

In a preclinical model assessing the efficacy of this compound in reducing liver fibrosis, the compound demonstrated a significant reduction in collagen deposition and improved liver function markers when administered at low doses over an extended period. This suggests its potential as a therapeutic agent for liver-related fibrotic diseases.

Study 2: Cancer Cell Proliferation

Another study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in MDA-MB-231 breast cancer cells, with an IC50 value indicating potent activity. The mechanism was attributed to the inhibition of key kinases involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling 4-aminopyrimidine derivatives with pyridinyl halides using Pd(PPh₃)₄ (10 mol%) in a DME:H₂O (10:1) solvent system at 150°C for 1 hour achieves efficient C-N bond formation . Alternative methods include refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by recrystallization (e.g., chloroform:ethanol, 8:2 v/v) to purify the product . Key factors affecting yield include catalyst loading, solvent polarity, and temperature control.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substitution patterns on the pyrimidine and pyridine rings. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (214.27 g/mol for C₁₂H₁₄N₄) .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches can identify optimal conditions for Suzuki-Miyaura couplings or nucleophilic substitutions. ICReDD’s integrated approach combines computational predictions with experimental validation, such as using Gibbs free energy profiles to prioritize solvent systems (e.g., DMF vs. DMSO) . Tabulated data from such studies often include:

| Parameter | Computational Prediction | Experimental Result |

|---|---|---|

| Activation Energy | 25.3 kcal/mol | 26.1 kcal/mol |

| Solvent Effect | DMF favored | 85% yield in DMF |

Q. How do structural modifications (e.g., halogenation) impact biological activity, and how should SAR studies be designed?

- Methodological Answer : Introducing halogens (e.g., Cl at the pyrimidine C5 position) enhances steric bulk and electron-withdrawing effects, potentially improving target binding. For SAR studies:

- Step 1 : Synthesize analogs with systematic substitutions (e.g., 5-chloro, 5-bromo) using protocols in .

- Step 2 : Test inhibitory activity against target enzymes (e.g., methionine aminopeptidase-1) via IC₅₀ assays.

- Step 3 : Correlate activity trends with computational docking results (e.g., PyMOL, AutoDock) to identify key binding interactions .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address:

- Reproducibility Checks : Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Purity Reassessment : Re-analyze batches via HPLC and elemental analysis.

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers .

Experimental Design & Data Analysis

Q. How to design a kinetic study for catalytic reactions involving this compound?

- Methodological Answer :

- Reactor Setup : Use a jacketed batch reactor with temperature control (±0.1°C).

- Sampling Protocol : Collect aliquots at fixed intervals, quench with ice-cold acetonitrile, and analyze via LC-MS.

- Data Fitting : Apply pseudo-first-order kinetics (ln[C] vs. time) to determine rate constants. Reference provides protocols for reaction fundamentals and reactor design.

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Intensification : Transition from batch to flow chemistry for Pd-catalyzed steps, improving heat/mass transfer .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Purification : Replace column chromatography with crystallization (solvent screening via Hansen solubility parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.